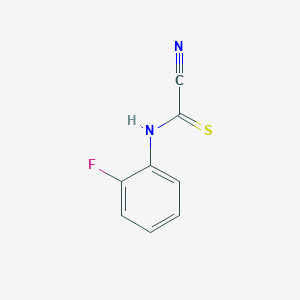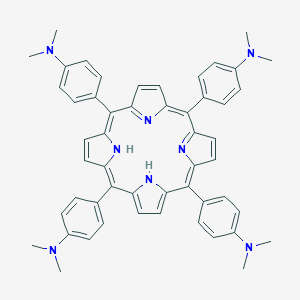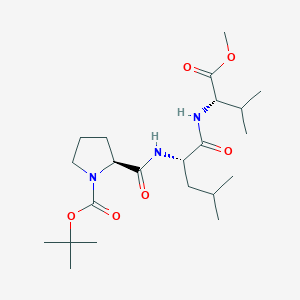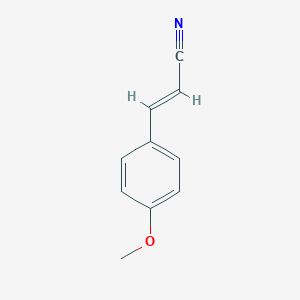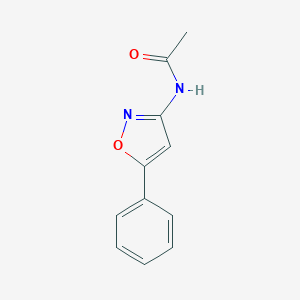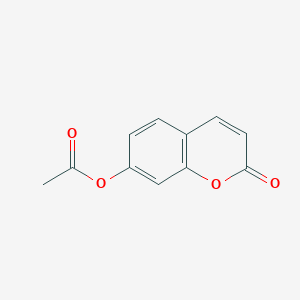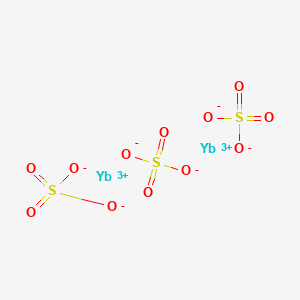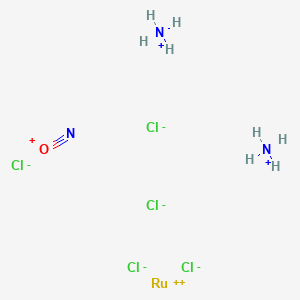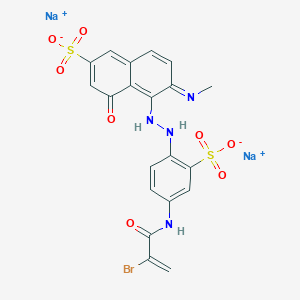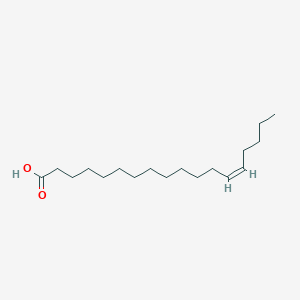
1-Benzylpyrrolidine-3-carbonitrile
概要
説明
Synthesis Analysis
The synthesis of 1-Benzylpyrrolidine-3-carbonitrile and similar compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . Another common method is the functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The molecular structure of 1-Benzylpyrrolidine-3-carbonitrile is characterized by a five-membered pyrrolidine ring attached to a benzyl group and a carbonitrile group . The compound has a molecular weight of 186.25 g/mol .Chemical Reactions Analysis
While specific chemical reactions involving 1-Benzylpyrrolidine-3-carbonitrile are not detailed in the retrieved sources, pyrrolidine compounds are known to be versatile in chemical reactions . They can undergo various transformations, including ring construction from different precursors and functionalization of preformed pyrrolidine rings .Physical And Chemical Properties Analysis
1-Benzylpyrrolidine-3-carbonitrile has a molecular weight of 186.25 g/mol . It has a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 2, and a rotatable bond count of 2 . Its exact mass is 186.115698455 g/mol, and it has a topological polar surface area of 27 Ų .科学的研究の応用
Organic Synthesis
1-Benzylpyrrolidine-3-carbonitrile: is utilized in organic synthesis as a versatile building block. Its structure is amenable to various chemical reactions, making it a valuable intermediate for constructing complex organic compounds. For instance, it can undergo nucleophilic addition reactions due to the presence of the nitrile group, which can be further transformed into carboxylic acids, amides, or amines .
Medicinal Chemistry
In medicinal chemistry, 1-Benzylpyrrolidine-3-carbonitrile serves as a key scaffold in the design of bioactive molecules. The pyrrolidine ring is a common feature in many pharmacologically active compounds due to its influence on the stereochemistry and 3D shape of the molecule, which is crucial for binding to biological targets .
Pharmacology
The compound has been explored for its potential in pharmacology, particularly as a part of the structure of peroxisome proliferator-activated receptor (PPAR) agonists. These receptors play a role in the regulation of metabolism, and compounds acting on PPARs are of interest for treating metabolic disorders .
Antimicrobial Research
Research studies have investigated the antimicrobial potential of compounds containing the 1-benzylpyrrolidine moiety. Novel derivatives synthesized with this structure have shown promise as agents against various bacterial and fungal strains, indicating its potential use in developing new antimicrobial drugs.
Industrial Applications
While specific industrial applications of 1-Benzylpyrrolidine-3-carbonitrile are not extensively documented, its role as an intermediate in chemical synthesis suggests its use in the production of specialty chemicals that require pyrrolidine derivatives as a core structure .
Environmental Impact Studies
The environmental impact of chemicals like 1-Benzylpyrrolidine-3-carbonitrile is an area of ongoing research. Studies may focus on its biodegradability, potential toxicity to aquatic life, and long-term environmental effects. Such research is crucial for assessing the safety and sustainability of using this compound in various applications .
Safety and Handling in Research Settings
Safety data sheets for 1-Benzylpyrrolidine-3-carbonitrile provide guidelines on handling, storage, and disposal. Researchers must be aware of the compound’s hazard classifications and adhere to recommended safety practices to prevent exposure and environmental contamination .
Analytical Chemistry
1-Benzylpyrrolidine-3-carbonitrile: can be used as a standard or reference compound in analytical chemistry. Its well-defined structure and properties make it suitable for calibrating instruments or validating analytical methods such as HPLC, NMR, and mass spectrometry .
Safety and Hazards
将来の方向性
While specific future directions for 1-Benzylpyrrolidine-3-carbonitrile are not mentioned in the retrieved sources, the use of pyrrolidine compounds in drug discovery is a promising area of research . The versatility of these compounds allows for the design of new pyrrolidine compounds with different biological profiles .
作用機序
Target of Action
It is known that pyrrolidine derivatives, which include 1-benzylpyrrolidine-3-carbonitrile, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
The pyrrolidine ring, a key structural component of this compound, is known to efficiently explore the pharmacophore space due to sp3-hybridization . This allows the compound to interact with its targets and induce changes.
Biochemical Pathways
Indole derivatives, which are structurally similar to this compound, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a wide range of biochemical pathways.
Result of Action
Given the wide range of biological activities associated with indole and pyrrolidine derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.
特性
IUPAC Name |
1-benzylpyrrolidine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c13-8-12-6-7-14(10-12)9-11-4-2-1-3-5-11/h1-5,12H,6-7,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYCQUUNQHVAFSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C#N)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60405451 | |
| Record name | 1-benzylpyrrolidine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60405451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzylpyrrolidine-3-carbonitrile | |
CAS RN |
10603-52-8 | |
| Record name | 1-benzylpyrrolidine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60405451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-benzylpyrrolidine-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

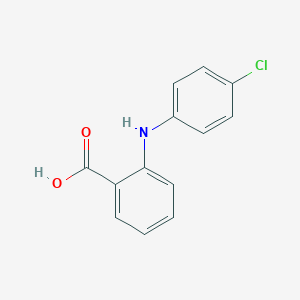
![Benzenesulfonic acid, 2,2'-thiobis[5-[(4-ethoxyphenyl)azo]-, disodium salt](/img/structure/B77448.png)
